molecular formula C20H32N2O4 B2706394 N-[(2,2-dimethylpropanamido)(3-ethoxy-4-methoxyphenyl)methyl]-2,2-dimethylpropanamide CAS No. 618860-97-2

N-[(2,2-dimethylpropanamido)(3-ethoxy-4-methoxyphenyl)methyl]-2,2-dimethylpropanamide

Cat. No.: B2706394
CAS No.: 618860-97-2
M. Wt: 364.486
InChI Key: WCWYLSXLWMHGLI-UHFFFAOYSA-N
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Description

N-[(2,2-dimethylpropanamido)(3-ethoxy-4-methoxyphenyl)methyl]-2,2-dimethylpropanamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes multiple functional groups such as amides, ethers, and aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,2-dimethylpropanamido)(3-ethoxy-4-methoxyphenyl)methyl]-2,2-dimethylpropanamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include 2,2-dimethylpropanoic acid, 3-ethoxy-4-methoxybenzaldehyde, and various amines. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time. Purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-[(2,2-dimethylpropanamido)(3-ethoxy-4-methoxyphenyl)methyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Nitro compounds, halogenated derivatives.

Scientific Research Applications

N-[(2,2-dimethylpropanamido)(3-ethoxy-4-methoxyphenyl)methyl]-2,2-dimethylpropanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2,2-dimethylpropanamido)(3-ethoxy-4-methoxyphenyl)methyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide
  • 2-[[2,6-bis(chloranyl)-3-[(2,2-dimethylpropanoylamino)methyl]phenyl]amino]-1-methyl-6-(2-methyl-2-oxidanyl-propoxy)-N-[2,2,2-tris(fluoranyl)ethyl]benzimidazole-5-carboxamide

Uniqueness

N-[(2,2-dimethylpropanamido)(3-ethoxy-4-methoxyphenyl)methyl]-2,2-dimethylpropanamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural features allow for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-[(2,2-dimethylpropanoylamino)-(3-ethoxy-4-methoxyphenyl)methyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O4/c1-9-26-15-12-13(10-11-14(15)25-8)16(21-17(23)19(2,3)4)22-18(24)20(5,6)7/h10-12,16H,9H2,1-8H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWYLSXLWMHGLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(NC(=O)C(C)(C)C)NC(=O)C(C)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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